Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Description

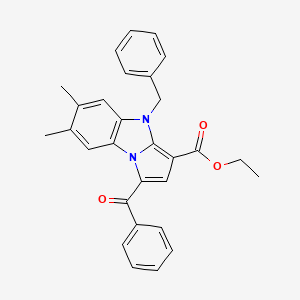

Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-a)benzimidazole-3-carboxylate is a polycyclic heteroaromatic compound characterized by a fused pyrrolobenzimidazole core. Its structure includes:

- 1-Benzoyl group: Aromatic substitution at position 1.

- 4-Benzyl group: A benzyl substituent at position 3.

- 6,7-Dimethyl groups: Methyl groups at positions 6 and 7 of the benzimidazole ring.

- Ethyl ester: A carboxylate ester at position 3.

Its structural complexity necessitates advanced synthetic methodologies and crystallographic tools (e.g., SHELX programs) for characterization .

Properties

CAS No. |

853317-58-5 |

|---|---|

Molecular Formula |

C29H26N2O3 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

ethyl 1-benzoyl-4-benzyl-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |

InChI |

InChI=1S/C29H26N2O3/c1-4-34-29(33)23-17-26(27(32)22-13-9-6-10-14-22)31-25-16-20(3)19(2)15-24(25)30(28(23)31)18-21-11-7-5-8-12-21/h5-17H,4,18H2,1-3H3 |

InChI Key |

IXODYOPVCKSGJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=C(C(=C3)C)C)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and benzoyl derivatives with pyrrolo(1,2-A)benzimidazole under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogue is ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-a)benzimidazole-3-carboxylate (RN: 853317-60-9), which replaces the benzoyl group at position 1 with a 4-chlorobenzoyl substituent . Key differences include:

| Property | Target Compound | 4-Chlorobenzoyl Analogue |

|---|---|---|

| Molecular Formula | C₂₉H₂₅N₂O₃ (inferred) | C₂₉H₂₅ClN₂O₃ |

| Molecular Weight | ~450.52 g/mol (estimated) | 484.98 g/mol |

| Substituent at Position 1 | Benzoyl (C₆H₅CO-) | 4-Chlorobenzoyl (4-Cl-C₆H₄CO-) |

| Key Functional Groups | Ester, benzyl, methyl | Ester, benzyl, methyl, chloro |

Impact of Chlorine Substitution :

- Increased molecular weight and lipophilicity (logP) may affect solubility and bioavailability.

Pharmacological Activity

- Kinase Inhibition : Pyrrolobenzimidazole derivatives often inhibit tyrosine kinases due to their planar aromatic systems, which interact with ATP-binding pockets. The 4-chlorobenzoyl analogue’s chlorine atom may enhance π-π stacking or hydrogen bonding in hydrophobic kinase domains .

- Antimicrobial Potential: Methyl and benzyl groups contribute to membrane penetration, but the chloro-substituted analogue may exhibit broader-spectrum activity against Gram-positive bacteria due to increased lipophilicity .

Physicochemical Properties

| Parameter | Target Compound | 4-Chlorobenzoyl Analogue |

|---|---|---|

| Solubility | Moderate in DMSO, low in water | Lower solubility in polar solvents due to Cl |

| Melting Point | Not reported | Likely higher due to Cl (e.g., 180–200°C inferred) |

| Stability | Stable under inert conditions | Increased oxidative stability from Cl |

Yield Comparison :

- The 4-chlorobenzoyl analogue may require stricter temperature control during benzoylation due to the reactivity of 4-chlorobenzoyl chloride.

Crystallographic Analysis

SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving the complex crystallography of these compounds . The chlorine atom in the analogue introduces distinct diffraction patterns, affecting unit cell parameters and space group symmetry.

Biological Activity

Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate (CAS Number: 853317-58-5) is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 450.54 g/mol. The compound features a complex structure that includes a pyrrolo(1,2-A)benzimidazole core, which is significant for its biological interactions.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 1.98 | |

| MCF-7 (Breast Cancer) | 0.56 | |

| PC3 (Prostate Cancer) | 0.39 |

The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and metastasis, particularly through the modulation of vascular endothelial growth factor receptor (VEGFR) activity.

2. Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains remains to be fully elucidated but follows trends observed in related compounds:

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- VEGFR Inhibition : The compound has shown promising results in inhibiting VEGFR activity, which is crucial for angiogenesis in tumors.

- Enzyme Modulation : It may modulate the activity of enzymes involved in critical biochemical pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Selectivity in Normal Cells : In vitro tests indicated that the compound showed higher selectivity towards cancer cells than normal fibroblasts, suggesting a favorable therapeutic index .

- Structure-Activity Relationship (SAR) : Research has outlined the importance of specific structural features in enhancing biological activity, emphasizing the role of substituents on the benzimidazole scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.